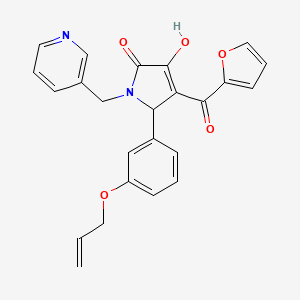![molecular formula C23H25ClN6OS2 B12155513 2-({[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B12155513.png)
2-({[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with the chemical formula C26H22ClN5O4S , is a fascinating hybrid of various functional groups. Let’s break it down:
Triazole Ring: The central core features a 1,2,4-triazole ring, which imparts unique properties.
Aryl Groups: The 4-chlorophenyl and cyclohexyl groups contribute to its aromatic character.
Sulfanyl Group: The sulfur atom (sulfanyl) adds reactivity and potential binding sites.
Hydrazinecarbothioamide: This moiety contains a hydrazine group (N-N bond) and a carbonyl sulfur (C=S) linkage.
Preparation Methods
Synthetic Routes:
Hydrazinecarbothioamide Derivative: Start with the synthesis of the hydrazinecarbothioamide derivative. This involves reacting an appropriate hydrazine compound with a thioamide (e.g., phenyl isothiocyanate).
Triazole Formation: Next, cyclize the hydrazinecarbothioamide derivative with an appropriate alkyne (e.g., phenylacetylene) under basic conditions to form the triazole ring.
Industrial Production:
Industrial-scale production methods may involve multistep processes, optimization, and purification. Unfortunately, specific industrial protocols for this compound are not widely available.
Chemical Reactions Analysis
Oxidation/Reduction: The compound may undergo redox reactions, potentially affecting its biological activity.
Substitution: The chlorophenyl group could participate in substitution reactions.
Common Reagents: Reagents like oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and base (e.g., NaOH) may be involved.
Major Products: These reactions could yield various derivatives, including those with altered aromatic substituents.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as an antifungal, antibacterial, or antitumor agent.
Biochemical Studies: Explore its interactions with enzymes, receptors, or DNA.
Materials Science: Assess its use in organic electronics or sensors.
Mechanism of Action
Target Proteins: Identify proteins (enzymes, receptors) that interact with this compound.
Pathways: Investigate pathways affected by its binding (e.g., signal transduction, metabolic pathways).
Comparison with Similar Compounds
Unique Features: Highlight its distinct properties compared to similar compounds.
Similar Compounds:
Properties
Molecular Formula |
C23H25ClN6OS2 |
|---|---|
Molecular Weight |
501.1 g/mol |
IUPAC Name |
1-[[2-[[5-(4-chlorophenyl)-4-cyclohexyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-phenylthiourea |
InChI |
InChI=1S/C23H25ClN6OS2/c24-17-13-11-16(12-14-17)21-27-29-23(30(21)19-9-5-2-6-10-19)33-15-20(31)26-28-22(32)25-18-7-3-1-4-8-18/h1,3-4,7-8,11-14,19H,2,5-6,9-10,15H2,(H,26,31)(H2,25,28,32) |
InChI Key |
DRHKRRBWINHHJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=C2SCC(=O)NNC(=S)NC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1Z)-1-(4-chlorophenyl)ethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12155439.png)
![2-[4-(4-chlorobenzyl)piperazin-1-yl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12155449.png)

![(4E)-5-(4-ethylphenyl)-4-[hydroxy(4-methoxy-3-methylphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12155460.png)
![(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12155467.png)
![4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-methyl-1H-pyrazol-3-yl)butanamide](/img/structure/B12155471.png)

![N-(2-fluorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12155488.png)

![N'-[(1E)-2-(4-fluorophenyl)-1-azavinyl]-N-[(1Z)-2-(4-fluorophenyl)-1-azavinyl] pentane-1,5-diamide](/img/structure/B12155507.png)
![3-(3-acetyl-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B12155514.png)

![3-[(2,6-Dichlorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine](/img/structure/B12155520.png)
![N,N-dimethyl-4-[(1-methyl-1H-indol-4-yl)carbonyl]piperazine-1-sulfonamide](/img/structure/B12155525.png)
